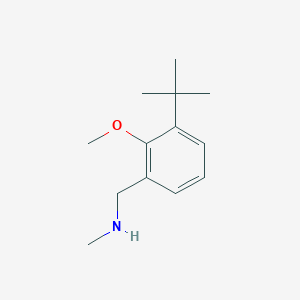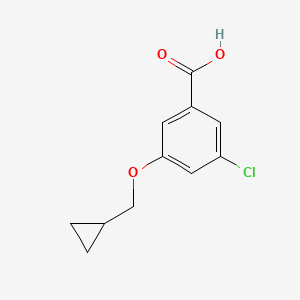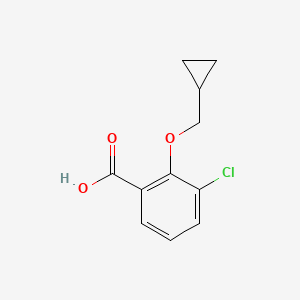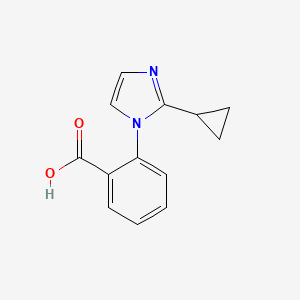
1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and a cyclopropylmethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylmethoxy group: This step involves the reaction of cyclopropylmethanol with an appropriate halogenating agent to form cyclopropylmethoxy halide.
Substitution reaction: The cyclopropylmethoxy halide is then reacted with a phenol derivative to introduce the cyclopropylmethoxy group onto the phenyl ring.
Chlorination: The phenyl ring is chlorinated using a suitable chlorinating agent to introduce the chloro substituent at the desired position.
Amination: Finally, the ethanamine group is introduced through a nucleophilic substitution reaction, completing the synthesis of this compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions, leading to the formation of various derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, breaking down into simpler components.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating the effects of chloro-substituted phenyl compounds on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism by which 1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine exerts its effects involves its interaction with specific molecular targets. The chloro and cyclopropylmethoxy groups contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological responses. Pathways involved include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
1-(3-Chloro-5-(cyclopropylmethoxy)phenyl)ethanamine can be compared with other similar compounds, such as:
1-(3-Chloro-4-methoxyphenyl)ethanamine: This compound lacks the cyclopropyl group, which may result in different binding affinities and biological activities.
1-(3-Bromo-5-(cyclopropylmethoxy)phenyl)ethanamine: The substitution of chlorine with bromine can alter the compound’s reactivity and interaction with molecular targets.
1-(3-Chloro-5-(methoxy)phenyl)ethanamine: The absence of the cyclopropyl group may affect the compound’s stability and overall pharmacokinetic properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
1-[3-chloro-5-(cyclopropylmethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(14)10-4-11(13)6-12(5-10)15-7-9-2-3-9/h4-6,8-9H,2-3,7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTUAYCISKOBRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)Cl)OCC2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


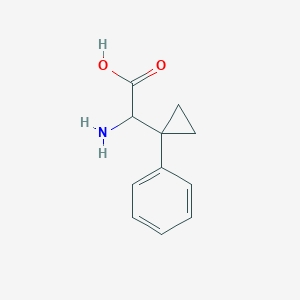
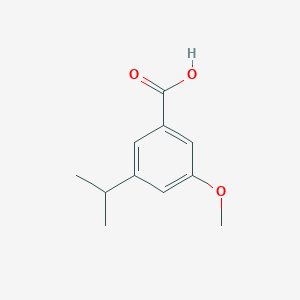

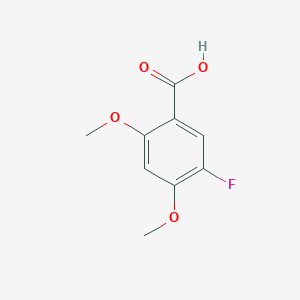
![[Methyl-(1-methyl-piperidin-2-ylmethyl)-amino]-acetic acid](/img/structure/B7966619.png)

